4-Methyl-3-thiopheneethanol
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Overview
Description
4-Methyl-3-thiopheneethanol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-thiopheneethanol typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts alkylation of thiophene with methyl groups, followed by hydroxylation. Another approach involves the use of Grignard reagents to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-thiopheneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, such as thiophene ketones, thiophene alcohols, and substituted thiophenes.
Scientific Research Applications
4-Methyl-3-thiopheneethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-thiopheneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Thiophene-3-ethanol: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methylthiophene: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Thiophenemethanol: Similar but with a different position of the hydroxyl group, affecting its chemical properties.
Uniqueness: 4-Methyl-3-thiopheneethanol’s unique combination of a methyl and hydroxyl group on the thiophene ring makes it particularly valuable in synthetic chemistry. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
BELVRKXDTCTULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CCO |
Origin of Product |
United States |
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